N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide
Description
N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzoxazine ring and a benzofuran moiety
Properties
Molecular Formula |
C23H24N2O4 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-(4-butyl-3-oxo-1,4-benzoxazin-6-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H24N2O4/c1-4-5-10-25-18-12-16(7-9-20(18)28-13-21(25)26)24-23(27)22-15(3)17-11-14(2)6-8-19(17)29-22/h6-9,11-12H,4-5,10,13H2,1-3H3,(H,24,27) |
InChI Key |
KSLSFMBKWSDFNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=C(C4=C(O3)C=CC(=C4)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves multiple steps, typically starting with the preparation of the benzoxazine and benzofuran intermediates. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential therapeutic effects or use as a drug candidate.
Industry: It can be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions. Detailed studies are required to elucidate the exact mechanisms and pathways.
Comparison with Similar Compounds
Similar compounds include other benzoxazine and benzofuran derivatives. Compared to these compounds, N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide may exhibit unique properties due to its specific structural features. Some similar compounds are:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
